molecular formula C10H18INO2 B1311319 N-Boc-4-iodopiperidine CAS No. 301673-14-3

N-Boc-4-iodopiperidine

Cat. No. B1311319
M. Wt: 311.16 g/mol
InChI Key: YFWQFKUQVJNPKP-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

A solution of N-Boc-4-hydroxypiperidine (246 g, 1.224 mol), imidazole (100 g, 1.469 mol, 1.2 eq.) and triphenylphosphine (385 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was cooled using an ice bath. Then a solution of iodine (373 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was added slowly over a period of 1 h keeping the internal temperature below 18° C. The resulting mixture was allowed to stir at room temperature for 5 h and the mixture was diluted with ethyl acetate (2 L), brine (1 L) and water (500 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (1 L×2). The organic layers were combined, washed with 15% aqueous sodium sulfite (1 L), brine (1 L), dried and concentrated. The resulting residue was stirred with hexanes (2 L) and the solid was removed by filtration. The solid was stirred with hexanes (2 L×2) and filtered. The filtrate was concentrated to give 363 g of crude oil which was purified by column chromatography (eluting with hexanes/ethyl acetate=50:1 to 20:1) to afford 319 g tert-butyl 4-iodopiperidine-1-carboxylate Yield: 84%.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11](O)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].N1C=CN=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[I:39]I>C1COCC1.C(OCC)(=O)C.[Cl-].[Na+].O.O>[I:39][CH:11]1[CH2:12][CH2:13][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9][CH2:10]1 |f:6.7.8|

Inputs

Step One
Name
Quantity
246 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)O
Name
Quantity
100 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
385 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
373 g
Type
reactant
Smiles
II
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
brine
Quantity
1 L
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 18° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (1 L×2)
WASH
Type
WASH
Details
washed with 15% aqueous sodium sulfite (1 L), brine (1 L)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
The resulting residue was stirred with hexanes (2 L)
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
STIRRING
Type
STIRRING
Details
The solid was stirred with hexanes (2 L×2)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give 363 g of crude oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (eluting with hexanes/ethyl acetate=50:1 to 20:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 319 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.